molecular formula C10H5ClF3NO B1342249 4-Chloro-2-(trifluoromethyl)quinolin-8-ol CAS No. 886362-20-5

4-Chloro-2-(trifluoromethyl)quinolin-8-ol

Cat. No.: B1342249
CAS No.: 886362-20-5
M. Wt: 247.6 g/mol
InChI Key: YVIDUTTVQCFPKE-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)quinolin-8-ol: is a chemical compound with the molecular formula C10H5ClF3NO . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 4th position, a trifluoromethyl group at the 2nd position, and a hydroxyl group at the 8th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethyl)quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 4-Chloro-2-(trifluoromethyl)quinolin-8-ol can undergo oxidation to form quinone derivatives.

    Reduction: The compound can be reduced to form various reduced quinoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Chloro-2-(trifluoromethyl)quinolin-8-ol is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial, antiviral, and anticancer agents .

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)quinolin-8-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and hydroxyl groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

  • 4-Chloro-2-methyl-8-trifluoromethyl-quinoline
  • 4-Chloro-8-(trifluoromethyl)quinoline
  • 4-Chloro-2,8-bis(trifluoromethyl)quinoline

Comparison: 4-Chloro-2-(trifluoromethyl)quinolin-8-ol is unique due to the presence of the hydroxyl group at the 8th position, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances its stability and lipophilicity compared to non-fluorinated analogs. The chlorine atom provides a site for further functionalization through substitution reactions .

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-6-4-8(10(12,13)14)15-9-5(6)2-1-3-7(9)16/h1-4,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIDUTTVQCFPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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